2-Chloro-3-(2-chlorophenyl)phenol
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Overview
Description
2-Chloro-3-(2-chlorophenyl)phenol is an aromatic compound that belongs to the class of chlorophenols. Chlorophenols are organic compounds where one or more chlorine atoms are covalently bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to the phenol ring, making it a dichlorophenol derivative. It is known for its strong, unpleasant odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chlorophenyl)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with chlorine. This reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with chlorine atoms . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted aromatic compounds .
Scientific Research Applications
2-Chloro-3-(2-chlorophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chlorophenyl)phenol involves its interaction with cellular components, leading to the disruption of cellular processes. The compound is known to uncouple oxidative phosphorylation, which inhibits the production of ATP in cells . This mechanism is particularly effective against microorganisms, making it a potent antimicrobial agent. The molecular targets include enzymes involved in the electron transport chain and other cellular pathways essential for energy production .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A monochlorinated derivative with similar antimicrobial properties but lower potency.
3-Chlorophenol: Another monochlorinated isomer with different reactivity and applications.
4-Chlorophenol: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Chloro-3-(2-chlorophenyl)phenol is unique due to its dichlorinated structure, which enhances its reactivity and potency compared to monochlorinated phenols. This structural feature allows for more diverse chemical modifications and applications in various fields .
Properties
CAS No. |
79881-35-9 |
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Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2-chloro-3-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H |
InChI Key |
ZMUDHEWLVNDKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)Cl)Cl |
Origin of Product |
United States |
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